(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.
Chemical Structure
The structural features of the compound include:
- A dioxoisoindoline moiety, which is known for various biological activities.
- A benzo[d]thiazole component that may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have shown that derivatives of dioxoisoindoline compounds exhibit significant antibacterial properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
Compound 2 | Staphylococcus epidermidis | 625 µg/mL |
Compound 3 | Pseudomonas aeruginosa | 625 µg/mL |
Compound 4 | Enterococcus faecalis | 625 µg/mL |
Compound 5 | Escherichia coli | No activity |
These results indicate that while some derivatives show promising antibacterial activity, others do not exhibit significant effects against certain bacteria, such as E. coli and K. pneumoniae .
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have also been evaluated for antifungal activity. Notably, studies have demonstrated that several dioxoisoindoline derivatives display significant antifungal effects against Candida albicans.
Compound | Fungal Target | Activity |
---|---|---|
Compound A | Candida albicans | Significant activity |
Compound B | Other fungal strains | Variable activity |
These findings suggest that the biological activity of these compounds extends beyond antibacterial effects to include antifungal properties as well .
Case Studies
Several research efforts have focused on synthesizing and evaluating the biological activities of dioxoisoindoline derivatives:
- Synthesis and Evaluation : A study synthesized various dioxoisoindoline derivatives and assessed their antimicrobial activities. The results indicated that modifications to the structure significantly influenced their biological efficacy .
- Mechanism of Action : Research has suggested potential mechanisms through which these compounds exert their effects, including interference with bacterial cell wall synthesis and disruption of membrane integrity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have shown that specific substitutions on the dioxoisoindoline core can enhance antibacterial potency .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12(2)13-8-9-16-17(10-13)28-21(23(16)3)22-18(25)11-24-19(26)14-6-4-5-7-15(14)20(24)27/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQFGLQQKSUYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.